lancifoic acid A

Description

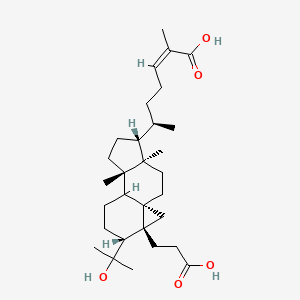

Lancifoic acid A (C₃₀H₄₄O₆) is a secocycloartane-type triterpenoid isolated from the stems and leaves of Schisandra lancifolia, a plant within the Schisandraceae family . Structurally, it belongs to the nortriterpenoid class, characterized by an open-ring cycloartane backbone (secocycloartane) formed via cleavage of the A-ring . This structural modification distinguishes it from typical cycloartane triterpenoids, which retain a closed tetracyclic core. This compound has demonstrated moderate anti-HIV-1 activity in vitro, with an EC₅₀ value of 16.2 µg/mL (concentration required to inhibit 50% of viral replication) and a selectivity index (CC₅₀/EC₅₀) exceeding 6.62, indicating a favorable therapeutic window .

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,12R,13R)-13-(2-carboxyethyl)-12-(2-hydroxypropan-2-yl)-4,8-dimethyl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H48O5/c1-19(8-7-9-20(2)25(33)34)21-12-14-28(6)23-11-10-22(26(3,4)35)29(15-13-24(31)32)18-30(23,29)17-16-27(21,28)5/h9,19,21-23,35H,7-8,10-18H2,1-6H3,(H,31,32)(H,33,34)/b20-9-/t19-,21-,22+,23?,27-,28+,29-,30+/m1/s1 |

InChI Key |

YLZNPKONASUZEQ-ROABPPODSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34C2CC[C@H]([C@]3(C4)CCC(=O)O)C(C)(C)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(C)(C)O)C)C |

Synonyms |

lancifoic acid A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues from Schisandraceae Plants

Triterpenoids from Schisandraceae plants exhibit diverse anti-HIV activities, influenced by structural variations. Key comparisons include:

Key Findings :

Structural Impact on Activity: this compound’s open A-ring (secocycloartane) confers moderate activity compared to closed-ring analogs like nigranoic acid (EC₅₀ = 10.3 µg/mL) . Cycloartanes with intact rings often exhibit higher potency, likely due to enhanced binding to viral enzymes . Lanostane-type triterpenoids (e.g., lancilactone C) show superior activity (EC₅₀ = 1.4 µg/mL), attributed to lactone rings and hydroxyl groups that enhance membrane permeability .

Plant Source Variations :

- Kadsura species yield more potent compounds (e.g., lancilactone C) than Schisandra, possibly due to unique biosynthetic pathways .

Mechanistic Diversity: Nigranoic acid inhibits HIV-1 protease (IC₅₀ = 15.79 µM) , whereas betulinic acid derivatives block viral maturation by targeting the Gag protein . This compound’s mechanism remains underexplored but may involve similar pathways.

Cross-Class Comparisons

- Betulinic Acid: A lupane-type triterpenoid with nanomolar activity (EC₅₀ = 1.4 µM), betulinic acid outperforms this compound by ~12-fold (assuming similar molecular weights).

- Oleanolic Acid: A pentacyclic triterpenoid with broad antiviral activity but lower specificity (EC₅₀ > 20 µM). This compound’s selectivity index (>6.62) suggests superior safety .

Q & A

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in neurodegenerative models?

- Methodological Answer : Use a multi-omics approach: transcriptomics (RNA-seq to identify differentially expressed genes), proteomics (LC-MS/MS for protein interaction networks), and metabolomics (NMR for pathway analysis). In vitro models (e.g., SH-SY5Y cells) should be paired with in vivo transgenic animal studies. Include positive controls (e.g., known neuroprotective agents) and validate findings via CRISPR/Cas9 knockouts of candidate targets .

Q. How can researchers address the instability of this compound in aqueous environments during pharmacokinetic studies?

- Methodological Answer : Stability studies should test pH ranges (1–10), temperatures (4–37°C), and light exposure. Use stabilizers like cyclodextrins or liposomal encapsulation. For in vivo studies, employ physiologically based pharmacokinetic (PBPK) modeling to predict degradation kinetics. Analytical methods must include stability-indicating assays (e.g., forced degradation HPLC profiles) to distinguish parent compound from metabolites .

Q. What strategies are effective for integrating cheminformatics and molecular docking to predict this compound’s binding affinities?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite for docking studies, with protein structures validated via PDB or homology modeling. Apply molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-validate predictions with in vitro binding assays (e.g., SPR or ITC) and mutagenesis studies to confirm critical residues. Report docking scores with p-values and RMSD values for reproducibility .

Methodological Considerations for Data Presentation

- Tables : Include comparative tables for key parameters (e.g., Table 1: Extraction Yields Across Solvent Systems; Table 2: IC50 Values in Different Cell Lines).

- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0 tool) .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.